molecular formula C10H11BrO3 B174331 Methyl 2-(2-bromo-5-methoxyphenyl)acetate CAS No. 117565-90-9

Methyl 2-(2-bromo-5-methoxyphenyl)acetate

Cat. No.: B174331
CAS No.: 117565-90-9
M. Wt: 259.1 g/mol
InChI Key: IGZZCVJQEPJTNK-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-5-methoxyphenyl)acetate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 2-position and a methoxy group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-bromo-5-methoxyphenyl)acetate can be synthesized through several methods. One common method involves the bromination of 2-methoxyphenylacetic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride. The esterification step involves the use of methanol and a strong acid catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and esterification processes. The reaction conditions are optimized for high yield and purity, with careful control of temperature, reaction time, and reagent concentrations. The product is then purified through distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-5-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted phenylacetic acid derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

Methyl 2-(2-bromo-5-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of methyl 2-(2-bromo-5-methoxyphenyl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy substituents can influence the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Methyl 2-(2-bromo-5-methoxyphenyl)acetate can be compared with other similar compounds, such as:

    Methyl 2-(2-bromo-5-chlorophenyl)acetate: Similar structure but with a chlorine substituent instead of a methoxy group.

    Methyl 2-(2-bromo-5-hydroxyphenyl)acetate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl 2-(2-bromo-5-methylphenyl)acetate: Similar structure but with a methyl group instead of a methoxy group.

These compounds share similar reactivity patterns but differ in their physical and chemical properties, such as solubility, boiling point, and reactivity towards specific reagents.

Biological Activity

Methyl 2-(2-bromo-5-methoxyphenyl)acetate, a compound of interest in medicinal chemistry, has been investigated for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes current research findings, including case studies and data tables that highlight its biological effects.

This compound is characterized by its bromine and methoxy substituents on the phenyl ring, which play crucial roles in its biological interactions. The compound's structure can be represented as follows:

  • Chemical Formula : C10H11BrO3
  • Molecular Weight : 273.1 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the bromine atom enhances lipophilicity, facilitating membrane permeability and interaction with cellular targets. The methoxy group may contribute to electron-donating effects, influencing the compound's reactivity with enzymes and receptors.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). In a comparative study, the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 0.0313 to 0.0625 μg/mL against Mtb strains, showcasing its potential as a lead compound for tuberculosis treatment .

Table 1: Antimicrobial Activity of this compound

CompoundTarget PathogenMIC (μg/mL)
This compoundMycobacterium tuberculosis0.0313 - 0.0625
Control CompoundMycobacterium tuberculosis0.125

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro assays. The compound showed promising cytotoxic effects against several human tumor cell lines, with a notable selectivity index indicating lower toxicity to normal cells compared to cancerous ones.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxicity of various derivatives, this compound was found to induce apoptosis in cancer cells at nanomolar concentrations. The structure-activity relationship (SAR) analysis revealed that modifications on the aromatic rings significantly influenced the cytotoxic efficacy.

Table 2: Cytotoxicity Data of this compound

Cell LineIC50 (μM)Selectivity Index
DU145 (Prostate Cancer)15>10
K562 (Leukemia)25>8
Normal Human Cells>100-

Q & A

Q. Basic: What are the established synthetic methodologies for Methyl 2-(2-bromo-5-methoxyphenyl)acetate, and what reaction conditions are critical for achieving high purity?

Answer:
this compound is typically synthesized via esterification or alkylation reactions. A common route involves reacting 2-bromo-5-methoxyphenylacetic acid with methanol under acid catalysis (e.g., sulfuric acid or thionyl chloride). Key considerations include:

  • Temperature control : Maintain 60–80°C to avoid side reactions like demethylation or bromine displacement.
  • Catalyst selection : Use anhydrous conditions to prevent hydrolysis of the ester group.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol ensures high purity .

For brominated intermediates, similar protocols to Methyl 5-(2-bromoacetyl)-2-propoxy-benzoate (e.g., bromination using NBS or Br₂ in controlled environments) can be adapted .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

Answer:

  • ¹H/¹³C NMR :
    • Ester group : δ ~3.7 ppm (OCH₃) and δ ~3.5–3.9 ppm (COOCH₃).
    • Aromatic protons : Split signals for bromo and methoxy substituents (δ 6.8–7.5 ppm).
    • Carbonyl (C=O) : δ ~170–175 ppm in ¹³C NMR .
  • IR Spectroscopy : Strong C=O stretch at ~1740 cm⁻¹ and C-O ester vibrations at ~1200 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 273 (C₁₀H₁₀BrO₃⁺) with fragmentation patterns reflecting bromine loss .

Q. Advanced: How can researchers address contradictory data between experimental and theoretical NMR spectra of this compound?

Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or computational approximations. Mitigation strategies include:

  • Deuterated solvent calibration : Ensure solvent peaks do not overlap with analyte signals.
  • X-ray crystallography : Validate molecular geometry using SHELX-refined structures (e.g., related compounds in ).
  • DFT calculations : Optimize computational models (B3LYP/6-31G*) to account for solvent polarity and relativistic effects from bromine .

Q. Advanced: What experimental design considerations are crucial for optimizing the synthesis of this compound under varying catalytic conditions?

Answer:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for esterification efficiency vs. Brønsted acids (H₂SO₄).
  • Reaction monitoring : Use TLC/HPLC to track intermediate formation and avoid over-bromination.
  • Scale-up : Implement continuous flow reactors to enhance mixing and heat transfer, improving yield by 15–20% .

Q. Advanced: In crystallographic studies of this compound derivatives, how does the SHELX software suite facilitate structure refinement, and what challenges arise during data interpretation?

Answer:
SHELX (via SHELXL) refines structures using least-squares minimization and electron density maps. Key steps:

  • Data collection : High-resolution (<1.0 Å) X-ray data reduces R-factor errors (e.g., R₁ < 0.05 in ).
  • Challenges :
    • Disordered atoms : Manually adjust occupancy for bromine or methoxy groups.
    • Twinning : Use TWIN/BASF commands to model overlapping lattices.

Example Crystallographic Data (from a related compound ):

ParameterValue
Space groupP2₁/n
a, b, c (Å)7.5845, 14.7024, 18.1433
β (°)98.753
R0.0389

Q. Advanced: How can computational chemistry be integrated to predict the reactivity and regioselectivity of this compound in further derivatization reactions?

Answer:

  • DFT/MO analysis : Calculate Fukui indices to identify electrophilic (C-Br) and nucleophilic (ester carbonyl) sites.
  • Solvent modeling : Use COSMO-RS to simulate polar aprotic solvent effects on SN2 vs. SN1 pathways.
  • Transition state analysis : Identify energy barriers for bromine substitution using QM/MM hybrid methods .

Properties

IUPAC Name

methyl 2-(2-bromo-5-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-8-3-4-9(11)7(5-8)6-10(12)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZZCVJQEPJTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443171
Record name Methyl (2-bromo-5-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117565-90-9
Record name Methyl (2-bromo-5-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-(2-bromo-5-methoxyphenyl)acetate
Methyl 2-(2-bromo-5-methoxyphenyl)acetate
Methyl 2-(2-bromo-5-methoxyphenyl)acetate
Methyl 2-(2-bromo-5-methoxyphenyl)acetate
Methyl 2-(2-bromo-5-methoxyphenyl)acetate
Methyl 2-(2-bromo-5-methoxyphenyl)acetate

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